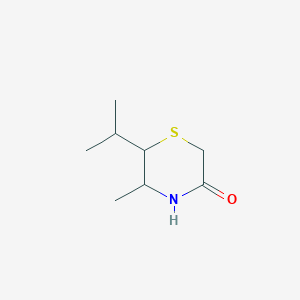
3-Thiomorpholinone, 6-isopropyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiomorpholinone, 6-isopropyl-5-methyl- is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.2758 g/mol This compound is characterized by its unique structure, which includes a thiomorpholinone ring substituted with isopropyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinone, 6-isopropyl-5-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur, nitrogen, and carbon atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the thiomorpholinone ring.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinone, 6-isopropyl-5-methyl- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiomorpholinone, 6-isopropyl-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of 3-Thiomorpholinone, 6-isopropyl-5-methyl- typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: These include substances like sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: These include substances like palladium on carbon, platinum, and nickel.
Major Products Formed
The major products formed from the reactions of 3-Thiomorpholinone, 6-isopropyl-5-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers. Substitution reactions can lead to a variety of substituted thiomorpholinone derivatives.
Aplicaciones Científicas De Investigación
3-Thiomorpholinone, 6-isopropyl-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Thiomorpholinone, 6-isopropyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Thiomorpholinone, 6-isopropyl-5-methyl- can be compared with other similar compounds, such as:
Thiomorpholine: This compound has a similar thiomorpholine ring structure but lacks the isopropyl and methyl substitutions.
Morpholine: This compound has a similar ring structure but contains an oxygen atom instead of sulfur.
Piperidine: This compound has a similar ring structure but lacks the sulfur and contains only carbon and nitrogen atoms.
The uniqueness of 3-Thiomorpholinone, 6-isopropyl-5-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H15NOS |
|---|---|
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
5-methyl-6-propan-2-ylthiomorpholin-3-one |
InChI |
InChI=1S/C8H15NOS/c1-5(2)8-6(3)9-7(10)4-11-8/h5-6,8H,4H2,1-3H3,(H,9,10) |
Clave InChI |
RFGHTRFHCJEYCX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCC(=O)N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















